3-戊酰胺基苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran-2-carboxamides are a class of organic compounds that contain a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring . The carboxamide group is attached to the 2-position of the benzofuran core . These compounds are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves directed C–H arylation and transamidation chemistry . In this process, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Chemical Reactions Analysis

The chemical reactions involving benzofuran-2-carboxamides typically involve the formation of C–H bonds and the transamidation process . The reactions are highly efficient and modular, making this synthetic strategy attractive for generating structurally diverse collections of benzofuran derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the benzofuran core. Typically, these properties are analyzed using a variety of techniques, including spectroscopy and elemental analysis .科学研究应用

聚(ADP-核糖)聚合酶-1 抑制剂:苯并呋喃甲酰胺的新型衍生物,如 2,3-二氢苯并呋喃-7-甲酰胺和 2,3-二氢苯并呋喃-3(2H)-酮-7-甲酰胺,已被合成并作为聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂进行评估。这些化合物显示出显着的效力,一些衍生物在 BRCA2 缺陷细胞中表现出选择性细胞毒性,并为 PARP-1 抑制剂的开发提供了见解 (Patel 等人,2014)。

抗过敏活性:苯并呋喃化合物的酸性衍生物已被研究其潜在的抗过敏特性。这些化合物,包括羧基衍生物,在被动皮肤过敏反应的大鼠试验中进行了测试,显示出与已知的抗过敏剂色甘酸钠相当的活性 (Wade 等人,1983)。

生物活性杂环衍生物的合成:对 2-氨基噻吩-3-甲酰胺等化合物的研究导致了各种具有生物活性的稠合杂环衍生物的合成。这些化合物对细菌表现出有希望的抗菌活性,证明了苯并呋喃甲酰胺在药物开发中的潜力 (Wardakhan 等人,2005)。

药物化学中的催化氨羰基化:苯并呋喃甲酰胺衍生物已用于碘苯和碘代烯烃的氨羰基化中。这些反应在 2-氧代-甲酰胺型衍生物的合成中具有重要意义,后者在药物化学中对开发各种药理活性化合物有价值 (Müller 等人,2005)。

用于抗肿瘤活性的 DNA 插层剂:与苯并呋喃甲酰胺在结构上相关的 2-苯基苯并咪唑-4-甲酰胺等衍生物已被合成并评估其抗肿瘤活性。这些化合物作为最小的 DNA 插层剂,已显示出中等的体内抗白血病作用,表明它们在癌症治疗中的潜力 (Denny 等人,1990)。

荧光猝灭研究:苯并呋喃-3-甲酰胺衍生物的荧光猝灭研究为其在分析化学和光物理学中的潜在应用提供了见解。这些研究对于理解荧光猝灭的相互作用和机制至关重要,这在各个科学领域都有影响 (Patil 等人,2013)。

用于癌症治疗的 Src/Abl 激酶抑制剂:对取代的苯并呋喃-5-甲酰胺的研究导致了有效的 Src/Abl 激酶抑制剂的开发,对各种肿瘤细胞系表现出显着的抗增殖活性。这些化合物已显示出作为慢性髓细胞白血病和其他肿瘤适应症的治疗剂的潜力 (Lombardo 等人,2004)。

作用机制

Target of Action

Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) . This protein plays a crucial role in the transport of lipids in mycobacteria .

Mode of Action

Compounds with similar structures, such as indole-2-carboxamides, have been shown to interact with their targets, like mmpl3, leading to inhibition of the target’s function . This interaction could potentially lead to the disruption of essential biological processes in the target organism.

Biochemical Pathways

It can be inferred from related compounds that it may interfere with the lipid transport in mycobacteria by inhibiting the function of mmpl3 . This could potentially disrupt the cell wall biosynthesis, leading to the death of the bacteria.

Result of Action

Based on the potential target of action (mmpl3), it can be inferred that the compound might disrupt the lipid transport in mycobacteria, potentially leading to the death of the bacteria .

安全和危害

未来方向

Given the vast number of applications of benzofuran-based drugs in medicine, there is considerable interest in developing novel synthetic methodologies to create new kinds of benzofuran derivatives . Future research may focus on improving the efficiency of these synthetic strategies and exploring the biological activities of the resulting compounds .

属性

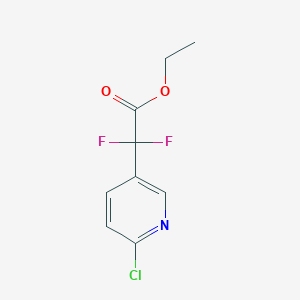

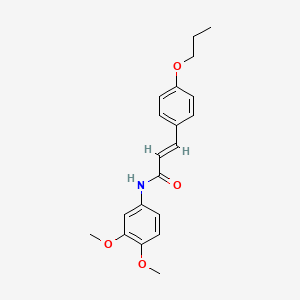

IUPAC Name |

3-(pentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-11(17)16-12-9-6-4-5-7-10(9)19-13(12)14(15)18/h4-7H,2-3,8H2,1H3,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEMOHWEPNHYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2696630.png)

![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2696633.png)

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2696636.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)